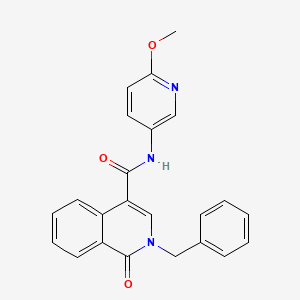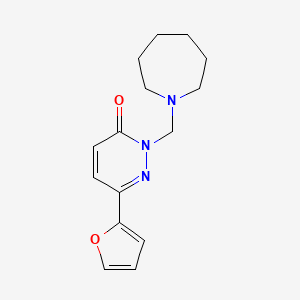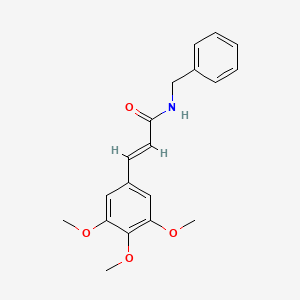![molecular formula C24H26N4O B11011601 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11011601.png)
6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of a substituted phenylhydrazine with a suitable diketone to form the pyridazinone core. This intermediate is then further functionalized through a series of reactions, including alkylation and piperazine addition, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain inflammatory pathways by interacting with key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
2-phenylpyridazin-3(2H)-one: A simpler analog with similar core structure but lacking the piperazine and phenylprop-2-en-1-yl substituents.
4-phenyl-2-pyridazinone: Another analog with a different substitution pattern on the pyridazinone core.
Uniqueness
6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-phenyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C24H26N4O/c29-24-14-13-23(22-11-5-2-6-12-22)25-28(24)20-27-18-16-26(17-19-27)15-7-10-21-8-3-1-4-9-21/h1-14H,15-20H2/b10-7+ |
InChI Key |
XNYPWJSFTHNTIM-JXMROGBWSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011528.png)

![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11011558.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11011566.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-[(4-phenylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11011573.png)
![N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11011590.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11011594.png)
![6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11011597.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011612.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11011617.png)

![2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B11011625.png)

